6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of triazolopyrimidines . Compounds with a [1,2,4]-triazolo[1,5-a]pyrimidin-7-one skeleton have shown significant antiepileptic activity .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and a simple ketone under acid catalysis . The structures of the synthesized compounds are confirmed using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as IR, 1H-NMR, and MS . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various methods. For instance, the compound can act as a corrosion inhibitor for copper in chloride environments . It can also participate in three-component reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, the yield, melting point, and spectral data can be obtained through experimental methods .Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]-triazolo[1,5-a]pyrimidin-7-one skeleton have shown remarkable anti-epileptic activities . The structure–activity relationship (SAR) indicates that the pyrimidine-7 (4H)-one motif is the necessary “active core” of anti-epileptic activity .
Mode of Action
Non-covalent inhibitors, which may include this compound, act by binding to the active site stronger than the natural substrate through non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Result of Action
Compounds with similar structures have shown significant inhibitory activity in various biological assays .
Advantages and Limitations for Lab Experiments
6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several advantages for use in lab experiments. It is a relatively stable compound, and it is easily synthesized. Additionally, it is non-toxic and non-irritating, making it safe to handle in a laboratory setting. However, there are some limitations to using this compound in lab experiments. It is not soluble in water, and it is not very soluble in most organic solvents. Additionally, it is not very stable in the presence of strong acids or bases.
Future Directions
The potential future directions for 6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine are numerous. It could be used in the development of new drugs and therapies, as well as in the study of enzyme-catalyzed reactions. Additionally, it could be used in the study of the mechanism of action of certain drugs, as well as in the development of new catalysts and reagents. Finally, it could be used in the synthesis of new compounds and small molecules.
Synthesis Methods
The synthesis of 6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a multi-step process that involves the use of several organic reagents. The first step involves the reaction of 4-methoxyphenol with 1,2,4-triazole in the presence of a base such as potassium carbonate. This reaction produces the intermediate 2-amino-4-methoxyphenyl-[1,2,4]triazole. The next step is the condensation of this intermediate with pyrimidine-7-amine in the presence of an acid such as hydrochloric acid. This reaction produces the desired this compound product.
Scientific Research Applications
6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been used in a variety of scientific research applications due to its unique structure and properties. It has been used as a tool in the synthesis of new compounds, as a ligand in metal-catalyzed reactions, and as a template for the synthesis of small molecules. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanism of action of certain drugs.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)10-6-14-12-15-7-16-17(12)11(10)13/h2-7H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTDEOLEWLPEON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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